molecular formula C10H20O B8664182 1-(4-Methylcyclohexyl)propan-1-ol

1-(4-Methylcyclohexyl)propan-1-ol

Cat. No.: B8664182
M. Wt: 156.26 g/mol
InChI Key: CLFGGNQNXRZZLV-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)propan-1-ol is a tertiary alcohol featuring a cyclohexyl ring substituted with a methyl group at the para position and a three-carbon hydroxyalkyl chain. This structure imparts unique steric and electronic properties, making it relevant in fragrance synthesis and organic intermediates.

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

1-(4-methylcyclohexyl)propan-1-ol

InChI

InChI=1S/C10H20O/c1-3-10(11)9-6-4-8(2)5-7-9/h8-11H,3-7H2,1-2H3

InChI Key

CLFGGNQNXRZZLV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCC(CC1)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Methylphenyl)-1-propanol

  • Molecular Formula : C₁₀H₁₄O
  • Molecular Weight : 150.22 g/mol
  • Key Differences :
    • Aromatic phenyl group vs. saturated cyclohexyl in the target compound.
    • Higher rigidity and electron delocalization in the phenyl analog, affecting reactivity in electrophilic substitutions.
    • Applications : Used as an intermediate in polymer and fragrance industries .

1-(4-Methylcyclohexyl)ethanol

  • Molecular Formula : C₉H₁₈O
  • Molecular Weight : 142.24 g/mol
  • Key Differences: Shorter carbon chain (ethanol vs. propanol) reduces steric bulk. Lower hydrophobicity compared to the propanol derivative. Synthesis: Produced via hydrogenation of 1-(4-methylphenyl)ethanone . Applications: Precursor for ethers and esters in fragrances (e.g., fruity/floral notes) .

2-Methyl-2-[1-(4-methylcyclohexyl)ethoxy]propan-1-ol

  • Molecular Formula : C₁₅H₂₈O₂
  • Molecular Weight : 240.38 g/mol
  • Key Differences: Ether linkage introduces polarity and alters solubility. Branched structure increases thermal stability. Synthesis: Derived from 1-(4-methylcyclohexyl)ethanol via etherification with isobutylene oxide . Applications: Esterified for use in low-volatility fragrances .

1-(4-Methoxy-2-methylphenyl)prop-2-en-1-ol

  • Molecular Formula : C₁₁H₁₄O₂
  • Molecular Weight : 178.23 g/mol
  • Key Differences :
    • Allylic alcohol and methoxy group enhance electrophilic reactivity.
    • Conjugated double bond enables participation in Diels-Alder reactions.
    • Synthesis : Multi-step route involving methoxy-substituted precursors; lower yield (~50%) compared to cyclohexyl analogs .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
1-(4-Methylcyclohexyl)propan-1-ol C₁₀H₂₀O 156.27 Tertiary alcohol High hydrophobicity; fragrance intermediate (inferred)
1-(4-Methylphenyl)-1-propanol C₁₀H₁₄O 150.22 Secondary alcohol Polymer/fragrance intermediate
1-(4-Methylcyclohexyl)ethanol C₉H₁₈O 142.24 Secondary alcohol Precursor for ethers/esters
2-Methyl-2-[1-(4-methylcyclohexyl)ethoxy]propan-1-ol C₁₅H₂₈O₂ 240.38 Alcohol, ether Low volatility; esterification substrate
1-(4-Methoxy-2-methylphenyl)prop-2-en-1-ol C₁₁H₁₄O₂ 178.23 Allylic alcohol, methoxy Reactive in cycloadditions; synthetic challenges

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